9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate
Brand Name: Vulcanchem
CAS No.: 166410-34-0
VCID: VC21537634
InChI: InChI=1S/C18H20N2O2/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12,19H2,(H,20,21)
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCN
Molecular Formula: C18H20N2O2
Molecular Weight: 296.4 g/mol

9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate

CAS No.: 166410-34-0

Cat. No.: VC21537634

Molecular Formula: C18H20N2O2

Molecular Weight: 296.4 g/mol

* For research use only. Not for human or veterinary use.

9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate - 166410-34-0

CAS No. 166410-34-0
Molecular Formula C18H20N2O2
Molecular Weight 296.4 g/mol
IUPAC Name 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate
Standard InChI InChI=1S/C18H20N2O2/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12,19H2,(H,20,21)
Standard InChI Key LRAMQBKQEYONOM-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCN
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCN

Chemical Structure and Identifiers

9H-Fluoren-9-ylmethyl N-(3-aminopropyl)carbamate consists of a fluorene-based Fmoc protecting group attached to a 3-aminopropyl chain via a carbamate linkage. The compound's structural characteristics enable it to serve as an effective protecting group in various chemical synthesis protocols.

Structure and Representation

The molecular structure of the compound features the characteristic fluorene ring system that forms the foundation of the Fmoc protecting group, connected to a three-carbon propyl chain with terminal amino groups. The fluorene structure provides stability and UV detectability, while the amine-terminated chain offers versatility in subsequent chemical reactions. The structure includes a carbamate linkage that connects the Fmoc group to the diaminopropane moiety, providing selective protection capability .

Chemical Identifiers

The compound is registered under various chemical identification systems to facilitate accurate referencing in scientific literature and commercial databases. These identifiers ensure precise identification across different chemical databases and research platforms.

Table 1: Chemical Identifiers of 9H-Fluoren-9-ylmethyl N-(3-aminopropyl)carbamate

Identifier TypeValue
CAS Number166410-34-0
PubChem CID2794280
Molecular FormulaC₁₈H₂₀N₂O₂
IUPAC Name9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate
InChIInChI=1S/C18H20N2O2/c19-10-5-11-20-18(21)22-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17H,5,10-12,19H2,(H,20,21)
InChIKeyLRAMQBKQEYONOM-UHFFFAOYSA-N

The compound is also registered in specialized databases including DSSTox (DTXSID90383197) and Nikkaji (J2.542.423I), further confirming its significance in chemical research and applications .

Physical and Chemical Properties

The physical and chemical properties of 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate determine its behavior in various chemical reactions and applications. Understanding these properties is essential for successful implementation in research and synthesis protocols.

Physical Properties

9H-Fluoren-9-ylmethyl N-(3-aminopropyl)carbamate typically appears as a solid compound at room temperature. Its molecular weight and other physical characteristics make it suitable for various laboratory applications requiring precise control over reaction conditions.

Table 2: Physical Properties of 9H-Fluoren-9-ylmethyl N-(3-aminopropyl)carbamate

PropertyValue
Molecular Weight296.4 g/mol
Physical StateSolid
Exact Mass296.152477885 Da
Monoisotopic Mass296.152477885 Da
Topological Polar Surface Area64.4 Ų
Heavy Atom Count22
Formal Charge0
Complexity352

The compound exhibits moderate water solubility due to its balanced hydrophobic (fluorene group) and hydrophilic (amine and carbamate) moieties. This balanced solubility profile facilitates its use in various solvent systems commonly employed in organic synthesis .

Synthesis Methods

The synthesis of 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate typically involves the selective protection of one amino group of 1,3-diaminopropane with the Fmoc protecting group. Various approaches can be employed to achieve this transformation, with the goal of maximizing yield and selectivity.

General Synthetic Approach

The compound is typically synthesized via Fmoc protection of 1,3-propanediamine. A common protocol involves coupling 1,3-diaminopropane with 9-fluorenylmethyl chloroformate (Fmoc-Cl) under controlled conditions to achieve mono-protection. The reaction generally requires careful control of stoichiometry and reaction conditions to favor mono-protection over di-protection .

Reaction Conditions and Optimizations

The reaction is typically conducted in a suitable solvent such as dichloromethane or a mixture of water and dioxane. To favor mono-protection, an excess of the diamine is often employed, and the Fmoc-Cl is added slowly to a dilute solution of the diamine. Temperature control is important, with reactions typically carried out at 0-25°C. After the completion of the reaction, the product can be isolated through various purification techniques, including column chromatography or recrystallization .

Salt Formation

The free base form of 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate can be converted to various salt forms for improved stability and handling. Common salt forms include the hydrochloride (HCl) and hydrobromide (HBr) salts. These salts typically exhibit improved crystallinity and storage stability compared to the free base form. The salt formation is typically achieved by treating the free base with the corresponding acid in an appropriate solvent, followed by isolation of the precipitated salt .

Applications in Chemical Research

9H-Fluoren-9-ylmethyl N-(3-aminopropyl)carbamate finds applications across various domains of chemical research, particularly in peptide synthesis and related fields that require selective protection and deprotection strategies.

Peptide Synthesis

Mechanism of Action as a Protecting Group

The utility of 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate largely stems from its ability to serve as a protecting group through specific chemical mechanisms that enable controlled synthetic transformations.

Protection Mechanism

The Fmoc group in 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate protects the amine through the formation of a stable carbamate linkage. This protection renders the amine non-nucleophilic, preventing it from participating in unwanted reactions during subsequent synthetic steps. The carbamate nitrogen has reduced nucleophilicity due to resonance effects involving the carbonyl group, making it essentially inert under most reaction conditions employed in peptide synthesis and related fields .

Comparative Analysis with Similar Compounds

To understand the specific utility of 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate, it is valuable to compare it with similar compounds that serve related functions in chemical synthesis.

Comparison with Other Diamine Spacers

Table 4: Comparison of 9H-Fluoren-9-ylmethyl N-(3-aminopropyl)carbamate with Related Compounds

CompoundChain LengthAdvantagesLimitations
Fmoc-ethylenediamine2 carbonsMore rigid, less conformational freedomShorter distance between functional groups
Fmoc-1,3-propanediamine3 carbonsBalanced flexibility and lengthStandard option for many applications
Fmoc-1,4-butanediamine4 carbonsIncreased distance, more conformational freedomPotentially more side reactions due to chain flexibility
Fmoc-1,6-hexanediamine6 carbonsMaximum spacing, high flexibilityIncreased hydrophobicity, potential folding of chain

The 3-carbon chain in 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate provides an optimal balance between spacing and conformational control for many applications. The propyl chain offers sufficient flexibility while maintaining a relatively defined spatial relationship between functional groups .

Comparison with Other Protecting Groups

When comparing the Fmoc protection strategy with other protecting group approaches, several factors are considered:

  • Orthogonality: Fmoc is orthogonal to many other protecting groups (e.g., Boc, Cbz)

  • Deprotection conditions: Fmoc requires basic conditions, unlike Boc (acidic) or Cbz (hydrogenolysis)

  • Monitoring: Fmoc deprotection is easily monitored via UV due to the fluorene chromophore

  • Stability: Fmoc is stable to acidic conditions and many other reaction conditions

These characteristics make 9H-fluoren-9-ylmethyl N-(3-aminopropyl)carbamate particularly valuable in complex synthetic schemes requiring orthogonal protection strategies and precisely controlled deprotection steps .

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